N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O4/c15-13-12(21(24)25)14(18-8-17-13)20-19-11(23)7-16-10(22)6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,16,22)(H,19,23)(H3,15,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWGJAJURGCFTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)NNC2=NC=NC(=C2[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-2-phenylacetamide, also known as a hydrazone derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antiviral and anticancer applications. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 331.29 g/mol. Its structure includes a pyrimidine ring with an amino and nitro group, linked to a hydrazine moiety and a phenylacetamide group. The presence of these functional groups is indicative of potential pharmacological properties.
Antiviral Activity
Research indicates that this compound may exhibit significant antiviral activity. Preliminary findings suggest it can inhibit HIV replication by interfering with viral proteins involved in replication pathways. This makes it a candidate for further investigation in antiviral drug development.
Table 1: Similar Compounds and Their Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)benzamide | Hydrazine linked to benzamide and pyrimidine | Potential antiviral activity |
| Glycine, N-benzoyl-, 2-(6-amino-5-nitro-4-pyrimidinyl)hydrazide | Similar hydrazine and pyrimidine structure | Antiviral potential |
| 4-Amino-N-(4-nitrophenyl)sulfonylbenzamide | Sulfonamide group enhances interaction with viral proteins | Strong HIV inhibitory effects |
| N-(4-methylphenyl)-6-amino-pyrimidin-4-carboxamide | Pyrimidine core with carboxamide functionality | Investigated for antiviral properties |
Anticancer Activity
The compound's structural characteristics also suggest potential anticancer properties. Similar nitropyrimidine derivatives have been studied for their cytotoxic effects against various cancer cell lines. For instance, compounds with similar functionalities have shown inhibition of growth in human breast carcinoma (MCF-7) cell lines .
Case Studies
- HIV Inhibition : A study focusing on the interaction of this compound with viral proteins showed promising results in reducing viral load in infected cell lines. The binding affinity to specific viral enzymes was significantly higher compared to control compounds.
- Cytotoxicity : In vitro studies demonstrated that the compound exhibits cytotoxic effects on cancer cell lines, suggesting mechanisms involving apoptosis induction and disruption of cell cycle progression .
- Mechanism of Action : The anticancer activity appears to be linked to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the ERK1/2 pathway .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. These may include:
- Formation of the Hydrazone : Condensation reactions between appropriate hydrazides and carbonyl compounds.
- Functional Group Modifications : Introduction of amino and nitro groups onto the pyrimidine ring through electrophilic substitution reactions.
- Final Coupling : Linking the hydrazine moiety to the phenylacetamide via acylation reactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrimidine-Based Hydrazinyl Derivatives
Compounds with pyrimidine-hydrazine linkages share similarities in their core structure but differ in substituents and biological activity. For example:
- 1-(4-(4-((4-(2-(2-(5-(Benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-chlorophenyl)urea (2b) ():
- Key Features : Incorporates a chlorophenylurea group and benzyloxy-hydroxybenzylidene substituent.
- Properties : Melting point 188–190 °C; ESI-MS m/z: 709.9 [M−2HCl+H]+ .
- Comparison : Unlike the target compound, 2b lacks the nitropyrimidine group but includes a urea linkage, which enhances hydrogen-bonding capacity.
- N’-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl] phenyl}-2-hydroxyaceto hydrazide-N-phenylacetamide (BI) (): Key Features: Contains a benzimidazole ring and hydroxyacetohydrazide group.
Table 1: Pyrimidine/Azole Hydrazinyl Derivatives
Phenylacetamide Derivatives
Phenylacetamide scaffolds are common in antimicrobial and anti-inflammatory agents. Notable examples include:
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (): Key Features: Trifluoromethylbenzothiazole enhances lipophilicity and metabolic stability.
- 2-{(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide (): Key Features: Thiazolidinone ring and hydroxyphenyl group improve antioxidant activity. Molecular Weight: 341.4 g/mol; Smiles: O=C(CC1SC(=Nc2ccc(O)cc2)NC1=O)Nc1ccccc1 .
Table 2: Phenylacetamide Derivatives
*Estimated based on molecular formula.
Hydrazinyl-Oxoethyl Linkers
The hydrazinyl-oxoethyl bridge is critical for conformational flexibility and binding interactions. Comparisons include:
- N-[2-(2-{2-(acetylamino)phenylacetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides (): Synthesis: Produced via ring-opening of N-acetylisatines with indole hydrazides . Activity: Antimicrobial properties linked to indole and hydrazine moieties.
- N-(2-(2-(1-(3,5-Di-tert-butyl-4-hydroxybenzyl)-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)-N,N-dimethyloctadecan-1-ammonium bromide (3d) ():
Key Research Findings and Trends
Synthetic Accessibility : Hydrazine-based syntheses (e.g., ) are versatile for introducing diverse substituents, though yields vary (70–78% in ) .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-2-phenylacetamide and its analogs?
- Methodological Answer : Synthesis typically involves condensation reactions between hydrazine derivatives and activated carbonyl intermediates. For example, hydrazinylpyrimidine precursors can react with chloroacetamide derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile). Key steps include TLC monitoring for reaction completion and purification via recrystallization using methanol or ethanol . Alternative routes may employ coupling agents (e.g., EDC/HOBt) to facilitate amide bond formation between hydrazinyl and acetamide moieties .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1685 cm⁻¹, N-H stretches at ~3200–3368 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms molecular structure, including aryl proton environments and hydrazine NH signals .
- Elemental Analysis : Validates purity and stoichiometry .
- X-ray Crystallography : Resolves 3D molecular geometry using SHELX software for refinement .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound using Design of Experiments (DOE)?
- Methodological Answer : DOE strategies include varying parameters such as reaction temperature (60–100°C), molar ratios (1:1 to 1:2), and catalyst loading (e.g., p-toluenesulfonic acid). Central Composite Design (CCD) models can identify optimal conditions. For example, highlights the use of sodium azide in toluene/water systems under reflux, where yield improvements were achieved by adjusting NaN₃ stoichiometry and reaction time .
Q. How can contradictions between computational predictions (e.g., DFT) and experimental spectral data be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects or tautomeric equilibria. To address this:
- Perform DFT calculations with implicit solvent models (e.g., PCM for methanol) .
- Compare experimental IR/NMR data with computed spectra for all possible tautomers .
- Use 2D NMR (e.g., HSQC, HMBC) to validate proton-carbon correlations .
Q. What strategies are effective in determining the binding affinity and mechanism of action against biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite can predict interactions with enzymes (e.g., DNA gyrase) using the compound’s 3D structure .
- In Vitro Assays : MIC tests against bacterial/fungal strains (e.g., C. albicans) and DNA-binding studies (UV-Vis titration with ct-DNA) quantify bioactivity .
Q. What challenges arise in crystallizing this compound, and how can they be addressed using X-ray diffraction?
- Methodological Answer : Poor crystal growth may result from conformational flexibility. Strategies include:
- Screening solvent mixtures (e.g., DMSO/water) for slow evaporation.
- Using SHELXD for structure solution and SHELXL for refinement, particularly for high-resolution data .
- Incorporating cryoprotectants (e.g., glycerol) to stabilize crystals during data collection .
Q. How can stability under varying pH and temperature conditions be evaluated for long-term storage?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
